1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
Description
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative featuring a 1,2,3,4-tetrahydroquinoline core modified with an ethylsulfonyl group at the 1-position and a 4-methoxyphenethylurea substituent at the 6-position. The ethylsulfonyl group may enhance solubility or serve as a hydrogen-bond acceptor, while the urea moiety could facilitate interactions with enzymes or receptors, such as kinases or histone deacetylases (HDACs) . The 4-methoxyphenethyl group is structurally similar to substituents in HDAC inhibitors and antitumor agents, hinting at possible therapeutic applications .
Properties
IUPAC Name |
1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-29(26,27)24-14-4-5-17-15-18(8-11-20(17)24)23-21(25)22-13-12-16-6-9-19(28-2)10-7-16/h6-11,15H,3-5,12-14H2,1-2H3,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXZLLIOSQULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a tetrahydroquinoline core with an ethylsulfonyl group and a phenethyl urea moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 320.40 g/mol. The structure includes:
- Tetrahydroquinoline Core : Known for its diverse biological activities.
- Ethylsulfonyl Group : Enhances solubility and may facilitate interactions with biological targets.
- Phenethyl Urea Moiety : Potentially contributes to the compound's activity against various diseases.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions, while the tetrahydroquinoline core may engage in hydrophobic interactions with target sites. This dual interaction mechanism could modulate various biochemical pathways, leading to therapeutic effects.
In Vitro Studies
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant biological activities, including:
- Anti-inflammatory Effects : Compounds similar to this compound have shown potential in inhibiting lipopolysaccharide (LPS)-induced TNF-alpha production .
- Antitumor Activity : Studies suggest that modifications in the urea structure can enhance inhibitory activity against tumor necrosis factor (TNF) production, indicating potential applications in cancer therapy .
In Vivo Studies
Preliminary animal studies have demonstrated promising results regarding the compound's efficacy:
- Model Organisms : In rat models, certain urea derivatives exhibited significant anti-inflammatory effects when administered orally .
- Behavioral Assays : Compounds derived from similar structures have been assessed in behavioral models for their antidepressant-like effects, showing efficacy at low doses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline | Methyl instead of ethyl group | Moderate anti-inflammatory activity |
| 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | Isoquinoline core | Different binding affinities |
| 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ol | Hydroxyl instead of amine group | Altered reactivity and solubility |
Case Study 1: Anti-inflammatory Activity
A study focusing on the anti-inflammatory properties of tetrahydroquinoline derivatives found that compounds with hydrophobic substituents exhibited enhanced inhibitory effects on TNF-alpha production in LPS-stimulated macrophages. This suggests that structural modifications can significantly impact biological activity.
Case Study 2: Anticancer Potential
In a recent investigation into the anticancer potential of similar compounds, it was observed that certain derivatives could effectively inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings highlight the therapeutic promise of such compounds in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Comparative Insights
Functional Group Impact: The urea group in the target compound distinguishes it from analogs like CTDB (diazenyl) and the HDAC inhibitor (acrylamide). Ethylsulfonyl vs. Methoxyphenylsulfonyl: The ethylsulfonyl group in the target compound may confer different solubility or steric effects compared to the bulkier 4-methoxyphenylsulfonyl group in the HDAC inhibitor .
Biological Activity: The HDAC inhibitor () demonstrates potent antitumor activity via HDAC suppression, suggesting that the tetrahydroquinoline scaffold is compatible with enzyme inhibition. The target compound’s urea group could similarly engage catalytic sites but with distinct selectivity . CTDB’s role in electrodeposition highlights the scaffold’s versatility; however, the target compound’s substituents likely redirect its application to biomedical fields .
Structural Flexibility :
- The crystal structure compound () reveals significant torsional flexibility in substituents (e.g., 56.4° for isoxazole-phenyl angles), suggesting that the target compound’s 4-methoxyphenethylurea chain may adopt variable conformations to optimize binding .
Preparation Methods
Borrowing Hydrogen Methodology
Manganese-catalyzed BH strategies enable the atom-efficient construction of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. For instance, the reaction of 2-aminobenzyl alcohol with 1-phenylethanol in the presence of a manganese PN₃ pincer complex (e.g., 1 ) and a dual-base system (KH/KOH) yields 1,2,3,4-tetrahydroquinoline derivatives at 120°C. This method avoids external hydrogen sources, producing water as the sole byproduct.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Mn PN₃ pincer complex |
| Base | KH (5 mol%), KOH (20 mol%) |
| Temperature | 120°C |
| Solvent | Toluene |
| Yield | 70–85% |
This approach is advantageous for introducing substituents at the C-2 position of the tetrahydroquinoline, though modifications are required to install functional groups at C-6.
Diastereoselective Annulation
A [4+2] annulation between ortho-tosylaminophenyl-p-quinone methides (1a ) and α,α-dicyanoalkenes (2a ) in the presence of Cs₂CO₃ achieves high diastereoselectivity (>20:1 dr) for tetrahydroquinolines. This method efficiently constructs multi-substituted derivatives, enabling precise control over stereochemistry at C-6.
Functionalization at C-6
Nitration and Reduction
To introduce an amine at C-6, the tetrahydroquinoline undergoes nitration followed by reduction:
- Nitration : Treating 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline with HNO₃/H₂SO₄ at 0–5°C installs a nitro group at the para position (C-6).
- Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.
Typical Reduction Yields
| Method | Yield |
|---|---|
| H₂/Pd-C | 85–95% |
| SnCl₂/HCl | 75–80% |
Formation of the Urea Linkage
The final step couples the C-6 amine with 4-methoxyphenethyl isocyanate to form the urea bond.
Isocyanate Synthesis
4-Methoxyphenethyl isocyanate is prepared via:
- Reacting 4-methoxyphenethylamine with triphosgene in CH₂Cl₂ at 0°C.
- Purifying the isocyanate by distillation under reduced pressure.
Q & A
Q. What are the key synthetic steps and critical reagents for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization, using ethylsulfonyl groups introduced via sulfonylation reagents (e.g., ethylsulfonyl chloride) under anhydrous conditions .
- Step 2 : Coupling the tetrahydroquinoline intermediate with the 4-methoxyphenethyl urea moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF .
- Critical Reagents : Trifluoromethylating agents, sulfonylation reagents, and catalysts (e.g., palladium for cross-coupling reactions) are essential for functional group incorporation .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substitution patterns (e.g., distinguishing ethylsulfonyl vs. methoxyphenethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., urea carbonyl stretches at ~1650 cm⁻¹) .
- HPLC : Quantifies purity (>95% is typical for research-grade material) .
Q. What are the primary biological targets or pathways implicated in its activity?
- Enzyme Inhibition : The ethylsulfonyl group may inhibit kinases or sulfotransferases, as seen in structurally related compounds .
- Receptor Modulation : The 4-methoxyphenethyl moiety could interact with G-protein-coupled receptors (GPCRs) or serotonin receptors, based on analog studies .
- Anticancer Activity : Tetrahydroquinoline derivatives often target tubulin polymerization or DNA repair pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimizing coupling reactions at 0–5°C reduces side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance urea bond formation but require strict moisture control .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve efficiency in cross-coupling steps .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines (e.g., cancer vs. non-cancerous) to validate specificity .
- Target Deconvolution : Use CRISPR screening or proteomics to identify off-target effects .
- Comparative Assays : Benchmark against reference compounds (e.g., cisplatin for cytotoxicity) to contextualize potency .
Q. What methodologies elucidate structure-activity relationships (SAR) for urea and tetrahydroquinoline modifications?
- QSAR Modeling : Corrogate substituent electronegativity (e.g., ethylsulfonyl vs. phenylsulfonyl) with bioactivity using computational tools (e.g., Schrödinger Suite) .
- Analog Synthesis : Replace the 4-methoxyphenethyl group with bulkier aryl groups to assess steric effects on receptor binding .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (urea carbonyl) using crystallography or molecular docking .
Methodological Considerations
- Data Validation : Cross-validate biological assays (e.g., Western blot for protein targets alongside cell viability assays) .
- Contradictory Evidence : Address discrepancies (e.g., variable antimicrobial activity) by standardizing assay protocols (CLSI guidelines for MIC testing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
